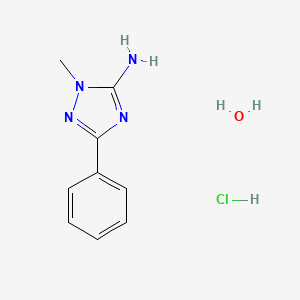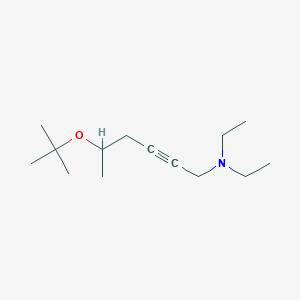![molecular formula C16H15N3O4 B3838442 N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3838442.png)
N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide, commonly known as NAPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that belongs to the class of benzamide derivatives and has a molecular formula of C15H14N2O4.
Mecanismo De Acción
The mechanism of action of NAPB is not fully understood, but it is believed to involve the binding of the molecule to specific sites on amyloid fibrils. This binding may disrupt the structure of the fibrils, preventing further growth and accumulation. Additionally, NAPB may also interfere with the interactions between amyloid fibrils and other proteins, such as those involved in inflammation and immune responses.
Biochemical and Physiological Effects:
NAPB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NAPB can inhibit the formation of amyloid fibrils and reduce their toxicity to cells. Additionally, NAPB has been shown to reduce the levels of pro-inflammatory cytokines in the brains of mice with Alzheimer's disease, suggesting that it may have anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of NAPB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NAPB is its specificity for amyloid fibrils, which makes it a useful tool for studying protein misfolding and aggregation. Additionally, NAPB is relatively easy to synthesize and can be modified to improve its properties. However, there are also several limitations to the use of NAPB in lab experiments. For example, NAPB may not be effective in detecting all types of amyloid fibrils, and its fluorescence may be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on NAPB. One area of interest is the development of new derivatives of NAPB that have improved properties, such as increased specificity or sensitivity. Another area of research is the use of NAPB as a therapeutic agent for neurodegenerative diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of NAPB, as well as its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
NAPB has been shown to have several potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein misfolding and aggregation. NAPB has been shown to bind specifically to amyloid fibrils, which are insoluble protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. This property of NAPB makes it a useful tool for studying the mechanisms of protein misfolding and aggregation, as well as for developing new therapies for these diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-9-12(3-8-15(10)19(22)23)16(21)18-14-6-4-13(5-7-14)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXZBBFKYVYNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838390.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4-dinitro-1-naphthyl)amino]benzamide](/img/structure/B3838395.png)

![N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B3838414.png)

![6,8-dibromo-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3838422.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3838439.png)
![3-(5-bromo-2-furyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838458.png)

![3-(4-butoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838467.png)
![2-methyl-8-[(4-propionylphenoxy)acetyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3838475.png)